(4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine
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Overview
Description
(4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine is a complex organic compound with the molecular formula C25H26ClN3O2 This compound is known for its unique structural features, which include a benzyloxy group, a methoxy group, and a piperazine ring substituted with a chloro-phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the condensation of 4-benzyloxy-3-methoxybenzaldehyde with an amine to form the benzylidene intermediate.
Piperazine Substitution: The benzylidene intermediate is then reacted with 4-(4-chloro-phenyl)-piperazine under controlled conditions to yield the final product.
The reaction conditions often require the use of solvents such as ethanol or methanol, and catalysts like acetic acid to facilitate the condensation reactions. The reactions are typically carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chloro group in the piperazine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used in substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activities. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development. Research has focused on its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Medicine
In medicine, the compound’s potential therapeutic effects are being explored. Its ability to interact with specific molecular targets in the body makes it a promising candidate for the development of new pharmaceuticals. Studies are ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in the manufacture of polymers, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- (4-Benzyloxy-3-methoxy-benzylidene)-(4-(2-chloro-benzyl)-piperazin-1-YL)-amine
- (4-Benzyloxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine
- (4-(4-Chloro-phenyl)-piperazin-1-YL)-(2,5-dimethoxy-benzylidene)-amine
Uniqueness
Compared to similar compounds, (4-Benzyloxy-3-methoxy-benzylidene)-(4-(4-chloro-phenyl)-piperazin-1-YL)-amine stands out due to its specific combination of functional groups The presence of both benzyloxy and methoxy groups, along with the chloro-phenyl substituted piperazine ring, imparts unique chemical and biological properties
Properties
Molecular Formula |
C25H26ClN3O2 |
---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
(E)-N-[4-(4-chlorophenyl)piperazin-1-yl]-1-(3-methoxy-4-phenylmethoxyphenyl)methanimine |
InChI |
InChI=1S/C25H26ClN3O2/c1-30-25-17-21(7-12-24(25)31-19-20-5-3-2-4-6-20)18-27-29-15-13-28(14-16-29)23-10-8-22(26)9-11-23/h2-12,17-18H,13-16,19H2,1H3/b27-18+ |
InChI Key |
RAODBYKFQKPPRJ-OVVQPSECSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)Cl)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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